3-(2-Fluoro-2-methylpropoxy)azetidine
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Overview
Description
3-(2-Fluoro-2-methylpropoxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₄FNO It is a derivative of azetidine, a four-membered ring structure, and features a fluoroalkoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-2-methylpropoxy)azetidine typically involves the cyclization of appropriate precursors. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into the corresponding α-fluorinated derivatives .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-2-methylpropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoroalkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amines .
Scientific Research Applications
3-(2-Fluoro-2-methylpropoxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-2-methylpropoxy)azetidine involves its interaction with molecular targets and pathways. The compound can act as a proline mimic, incorporating into proteins and affecting their structure and function . This can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-Fluoro-2-methylpropoxy)azetidine is unique due to its specific fluoroalkoxy substituent, which imparts distinct chemical and physical properties. This makes it valuable for applications where specific reactivity or stability is required .
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
3-(2-fluoro-2-methylpropoxy)azetidine |
InChI |
InChI=1S/C7H14FNO/c1-7(2,8)5-10-6-3-9-4-6/h6,9H,3-5H2,1-2H3 |
InChI Key |
WFPAZPFXGWDQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CNC1)F |
Origin of Product |
United States |
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